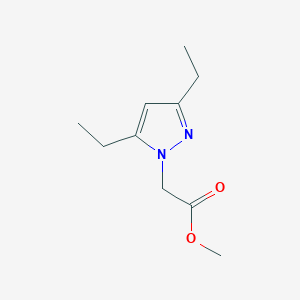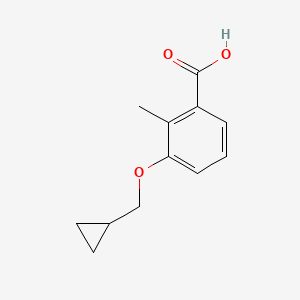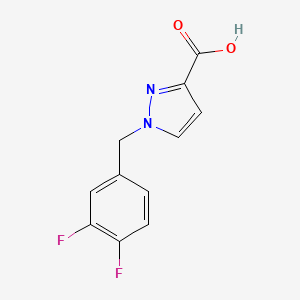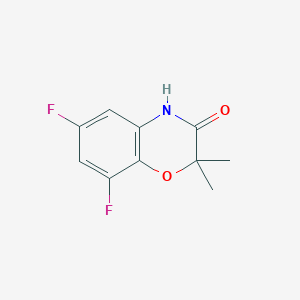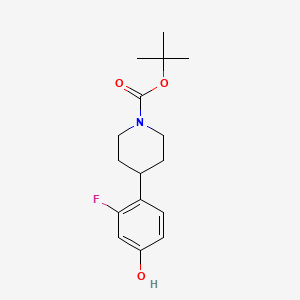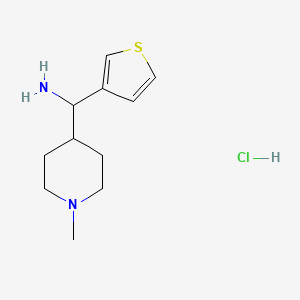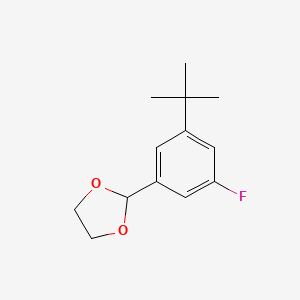
2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane” is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane” is not available in the sources I found .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, demonstrates the configuration of phenyl and tert-butyl groups, forming a quasi-one-dimensional zigzag chain structure through hydrogen bonds. This finding has implications for understanding molecular interactions and design in crystal engineering (He Liu et al., 2004).
Material Science and Nanotechnology
- Enhanced brightness emission-tuned nanoparticles were developed using heterodifunctional polyfluorene building blocks, demonstrating potential in light-emitting devices and sensors due to their bright and enduring fluorescence brightness (Christoph S. Fischer et al., 2013).
Renewable Energy and Solvents
- The conversion of 2,3-Butanediol to a mixture of dioxolanes was shown to produce a sustainable gasoline blending component and industrial solvent, highlighting the role of such compounds in developing renewable energy sources and eco-friendly solvents (B. Harvey et al., 2016).
Organic Synthesis
- Research on 5-Methyl-4H-1,3-dioxins, transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes, underscores their utility as chiral building blocks for asymmetric synthesis, offering insights into stereochemical transformations and applications in synthesis of complex molecules (S. Flock et al., 2005).
Chemical Luminescence
- The study of chemiluminescent decomposition of dioxetanes with phenolic substituents offers insights into the design of chemiluminescent materials for analytical applications, demonstrating the effect of substitution patterns on luminescence efficiency (M. Matsumoto et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)10-6-9(7-11(14)8-10)12-15-4-5-16-12/h6-8,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUZPWDAXMKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2OCCO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



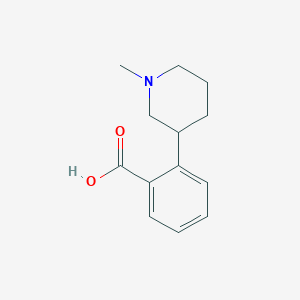
![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
